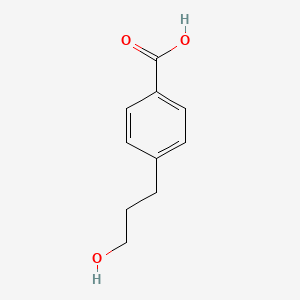

4-(3-Hydroxypropyl)benzoic acid

説明

4-(3-Hydroxypropyl)benzoic acid is a benzoic acid derivative featuring a hydroxypropyl group (-CH₂CH₂CH₂OH) at the para position of the aromatic ring. Applications are inferred from structurally related compounds, including roles in pharmaceuticals (e.g., antimicrobial agents) and chemical intermediates .

特性

IUPAC Name |

4-(3-hydroxypropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVHRJXGOIGDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207541 | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58810-87-0 | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of 4-Halobenzoic Acid Derivatives with 3-Halo-1-Propanol

- Starting from 4-halobenzoic acid derivatives (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid), the hydroxypropyl group is introduced via nucleophilic substitution or alkylation using 3-halo-1-propanol (commonly 3-bromo-1-propanol).

- The reaction is typically performed under basic conditions using potassium carbonate (K₂CO₃) as the base.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance nucleophilicity and solubility.

- The reaction temperature is elevated (e.g., 60–100 °C) to facilitate substitution.

$$

\text{4-Halobenzoic acid} + \text{3-bromo-1-propanol} \xrightarrow[\text{DMF}]{K2CO3, \Delta} \text{4-(3-Hydroxypropyl)benzoic acid}

$$

- The base deprotonates the carboxylic acid to form the carboxylate, which can influence regioselectivity.

- The hydroxy group in 3-bromo-1-propanol is generally unprotected, and the alkylation occurs selectively on the halogenated aromatic ring.

- Purification is achieved by column chromatography, and product purity is verified by HPLC and NMR spectroscopy.

Reduction of 4-(3-Hydroxypropyl)benzaldehyde to this compound

- 4-(3-Hydroxypropyl)benzaldehyde is reduced using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding hydroxypropyl-substituted benzoic acid.

- This approach is often used when the aldehyde precursor is more readily available or synthesized via other routes.

- LiAlH₄ in anhydrous ether solvents at low temperatures (0–25 °C).

- Alternatively, catalytic hydrogenation using Pd/C under hydrogen atmosphere.

- Careful control of reaction conditions is required to avoid over-reduction or side reactions.

- Post-reaction workup includes quenching excess hydride and purification.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 4-Halobenzoic acid + 3-bromo-1-propanol | K₂CO₃, DMF, 60–100 °C | Direct alkylation, simple setup | Requires halogenated benzoic acid |

| 2 | 4-Iodobenzoic acid + Boronic ester | Pd catalyst, base, Suzuki coupling + alkylation | High regioselectivity, versatile | Multi-step, catalyst cost |

| 3 | 4-(3-Hydroxypropyl)benzaldehyde | LiAlH₄ reduction or catalytic hydrogenation | Access via aldehyde intermediate | Sensitive reagents, over-reduction risk |

| 4 | Renewable feedstocks (L-tyrosine, L-phenylalanine) | Microbial fermentation, KP buffer, 30 °C | Sustainable, green chemistry | Scale-up and yield optimization needed |

Analytical Validation of Prepared Compound

- High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 columns with UV detection at 254 nm confirm purity (>98% typical).

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for aromatic protons and hydroxypropyl methylene groups; ^13C NMR confirms carbon skeleton.

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C10H12O3 (exact mass 180.079) confirms molecular identity.

- Melting and Boiling Points: Typical boiling point ~366.5 °C at 760 mmHg; density approximately 1.211 g/cm³.

Research Findings and Optimization Notes

- Solvent polarity (DMF or DMSO) significantly affects the yield of hydroxypropyl installation due to enhanced nucleophilicity of the alkoxide intermediate.

- Protection of the carboxylic acid group as methyl ester during alkylation can improve regioselectivity and reduce side reactions.

- Use of palladium catalysts in Suzuki coupling requires careful handling to avoid contamination and maximize turnover.

- Variable temperature NMR and computational modeling assist in resolving spectral ambiguities caused by the hydroxypropyl group's flexibility.

化学反応の分析

Types of Reactions

4-(3-Hydroxypropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-Oxopropyl)benzoic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(3-Hydroxypropyl)benzyl alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(3-Oxopropyl)benzoic acid

Reduction: 4-(3-Hydroxypropyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

4-(3-Hydroxypropyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

作用機序

The mechanism of action of 4-(3-Hydroxypropyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyl and carboxyl groups play a crucial role in its interactions with these targets, influencing its binding affinity and activity.

類似化合物との比較

Comparison with Similar Compounds

Positional and Functional Group Isomers

- 4-Hydroxybenzoic acid (4-HBA) : Lacks the hydroxypropyl group but shares the para-substituted hydroxyl and carboxylic acid moieties. 4-HBA is widely used in R&D and preservatives (e.g., parabens). Its simpler structure results in lower molecular weight (138.12 g/mol) and higher crystallinity compared to 4-(3-hydroxypropyl)benzoic acid .

- 3-Hydroxybenzoic acid : The meta-substituted isomer exhibits different hydrogen-bonding patterns, leading to distinct solubility and melting points (e.g., 3-HBA melts at 200°C vs. 4-HBA at 214°C) .

Alkyl-Substituted Benzoic Acids

- 4-Isopropylbenzoic acid : The isopropyl group increases hydrophobicity (logP ~2.5) compared to the polar hydroxypropyl substituent. This compound is used in pharmaceutical intermediates but lacks the hydrogen-bonding capacity of the hydroxyl group .

- 4-Methoxy-3-isopropylbenzoic acid : Methoxy and isopropyl groups enhance lipophilicity and steric hindrance, reducing reactivity in esterification reactions compared to this compound .

Ester Derivatives

- Propyl paraben (4-Hydroxybenzoic acid propyl ester): The esterification of 4-HBA with propanol eliminates the carboxylic acid’s acidity, making it a preservative. In contrast, this compound retains both hydroxyl and carboxylic acid groups, enabling broader chemical reactivity .

- Benzoic acid, 3-hydroxy-4-methoxy-, propyl ester : This derivative combines methoxy and ester groups, reducing water solubility but enhancing stability in cosmetic formulations .

Complex Substituents

- 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride: The dimethylaminopropyl group introduces cationic character, enabling interactions with biomembranes. Such compounds are explored in drug delivery, whereas this compound’s neutral hydroxypropyl group may favor passive diffusion .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Antimicrobial Activity : Analogues like christrolane derivatives exhibit antibiotic activity via cytochrome P450 inhibition, suggesting this compound could share similar mechanisms .

- Synthetic Flexibility : The hydroxypropyl group’s reactivity enables derivatization into esters or amides, as seen in and , broadening pharmaceutical applications .

生物活性

4-(3-Hydroxypropyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a hydroxypropyl group, may exhibit diverse pharmacological effects, including antimicrobial, antioxidant, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid core with a hydroxypropyl substituent. This unique structure may influence its solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. It has been evaluated against various microorganisms, including bacteria and fungi. For instance, research demonstrated that formulations containing this compound effectively reduced colony-forming units (CFUs) of pathogens such as Staphylococcus aureus and Candida albicans in laboratory settings .

| Microorganism | Log Reduction (CFU) | Concentration (wt.%) |

|---|---|---|

| Pseudomonas aeruginosa | 2.0 | 0.25 |

| Staphylococcus aureus | 1.8 | 0.25 |

| Candida albicans | 2.5 | 0.25 |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays measuring its ability to scavenge free radicals. It exhibited a dose-dependent response in reducing oxidative stress markers in cell cultures, indicating its potential as an antioxidant agent.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has shown promise in modulating the activity of enzymes involved in metabolic pathways, such as sphingosine kinase, which plays a crucial role in cell signaling. The inhibition of such enzymes can have implications for therapeutic applications in diseases where these pathways are dysregulated.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of multiple microbial strains at concentrations as low as 0.25 wt.% .

- Antioxidant Potential Assessment : In a controlled experiment assessing oxidative stress in human fibroblasts, treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS), suggesting its potential application in preventing oxidative damage.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Enzyme Interaction : The hydroxyl and carboxyl groups in the molecule enhance its binding affinity to specific enzymes, influencing their activity and potentially altering metabolic pathways.

- Radical Scavenging : The structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(3-Hydroxypropyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : A typical approach involves hydrolysis or esterification of precursor compounds under acidic or basic conditions. For example, refluxing intermediates with hydrobromic acid (HBr) in acetic acid (AcOH) can cleave protecting groups or modify side chains, as demonstrated in analogous benzoic acid derivative syntheses . Esterification followed by acidic hydrolysis (e.g., using HCl or HBr) is another viable route to introduce the hydroxypropyl moiety .

- Optimization : Reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of reagents significantly impact yield. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- X-ray crystallography (using SHELX software for refinement ) is ideal for unambiguous structural determination.

- NMR Spectroscopy : H and C NMR can identify the hydroxypropyl group (δ ~1.7–2.1 ppm for CH, δ ~3.6–4.0 ppm for -OH) and aromatic protons (δ ~7.5–8.2 ppm) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard for quantifying impurities and verifying molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation Strategy :

Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time) across studies.

Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.

Structural Analog Comparison : Cross-reference activity with structurally similar compounds (e.g., sulfonamide-substituted benzoic acids) to identify structure-activity relationships (SARs) .

Q. What computational methods are effective for predicting the interaction of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina can model binding to enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using crystal structures from the PDB .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time, highlighting key residues (e.g., hydrogen bonds with hydroxypropyl groups) .

- Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC).

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced bioactivity?

- Parameter Screening :

- Catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective modification.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- High-Throughput Experimentation (HTE) : Use automated platforms to rapidly screen reaction variables (temperature, pH) and identify optimal conditions.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。